![molecular formula C19H25N3O4 B1667338 Phenol, 4-(dimethylamino)-2-methoxy-6-((methyl(2-(4-nitrophenyl)ethyl)amino)methyl)- CAS No. 396073-89-5](/img/structure/B1667338.png)
Phenol, 4-(dimethylamino)-2-methoxy-6-((methyl(2-(4-nitrophenyl)ethyl)amino)methyl)-
Overview
Description
This compound is a phenolic compound with multiple substituents, including a dimethylamino group, a methoxy group, and a complex amine group. These functional groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dimethylamino group could potentially be introduced via a reductive amination reaction . The methoxy group could be introduced via an etherification reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. For example, the phenolic OH group could potentially undergo reactions such as esterification or etherification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar functional groups would likely make this compound soluble in polar solvents .
Scientific Research Applications
Cancer Research: Inhibiting Tumor Cell Proliferation
BN-82002 has been shown to impair the proliferation of tumor cell lines by inhibiting the activity of CDC25 phosphatases . This inhibition leads to increased cyclin-dependent kinase 1 inhibitory tyrosine phosphorylation, which is crucial for the regulation of the cell cycle and can potentially halt the growth of cancer cells .
Cell Cycle Studies: Modulating Cell Cycle Progression
The compound’s ability to inhibit CDC25 phosphatases also affects cell cycle progression. By altering the activity of these phosphatases, BN-82002 can delay the cell cycle, potentially leading to cell cycle arrest at various stages . This property is particularly useful in studying the cell cycle’s regulatory mechanisms.
Biochemical Research: Phosphatase Activity Assays
In biochemical assays, BN-82002 serves as a tool to study the phosphatase activity of recombinant human CDC25A, B, and C in vitro . Researchers can use this compound to understand the role of phosphatases in different biochemical pathways.
Pharmacological Studies: Selectivity and Potency Analysis
BN-82002’s selectivity for CDC25 phosphatases over other tyrosine phosphatases, such as CD45, makes it a valuable compound for pharmacological studies . Its potency and selectivity profile help in the design and development of new therapeutic agents.
Antitumor Properties: Reduction of Tumor Growth
In vivo studies have demonstrated that BN-82002 reduces tumor growth in athymic mice xenografted with human pancreatic cells MIA PaCa-2 . This suggests its potential application in developing antitumor treatments.
Therapeutic Agent Development: Drug Discovery
The pharmacological properties of BN-82002, including its potency and irreversible inhibition of CDC25 phosphatases, make it a candidate for further drug discovery efforts aimed at developing new therapeutic agents for diseases related to cell cycle dysregulation .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
BN-82002 is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family . The primary targets of BN-82002 are CDC25A, CDC25B2, CDC25B3, CDC25C, and 25C-cat . These targets play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
BN-82002 interacts with its targets by inhibiting their phosphatase activity . This inhibition is selective, with BN-82002 displaying approximately 20-fold greater selectivity over CD45 tyrosine phosphatase .
Biochemical Pathways
The inhibition of CDC25 phosphatases by BN-82002 affects the cell cycle regulation pathway . Specifically, it impairs the transition between different phases of the cell cycle, leading to cell cycle arrest at various stages . This can have downstream effects on cellular proliferation and growth .
Pharmacokinetics
It’s noted that the free form of bn-82002 is prone to instability, and it’s advisable to consider the stable salt form (bn82002 hydrochloride) that retains the same biological activity .
Result of Action
The inhibition of CDC25 phosphatases by BN-82002 results in a decrease in cellular proliferation . It has been observed that BN-82002 treatment leads to a decrease in the S phase of the cell cycle and an increase in cells containing both a G1 and a G2 DNA content . This suggests that cells treated with BN-82002 are arrested at various stages of the cell cycle .
Action Environment
It’s noted that the free form of the compound is unstable, suggesting that environmental conditions such as temperature and ph could potentially affect its stability and, consequently, its efficacy .
properties
IUPAC Name |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYHQGRIIXMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-(dimethylamino)-2-methoxy-6-((methyl(2-(4-nitrophenyl)ethyl)amino)methyl)- | |
CAS RN |
396073-89-5 | |
Record name | BN-82002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BN-82002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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